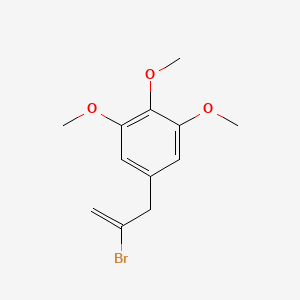

2-Bromo-3-(3,4,5-trimethoxyphenyl)-1-propene

Description

2-Bromo-3-(3,4,5-trimethoxyphenyl)-1-propene is a brominated allyl derivative featuring a 3,4,5-trimethoxyphenyl substituent. The compound is structurally characterized by a propenyl chain with a bromine atom at the 2-position and a trimethoxyphenyl group at the 3-position. The bromine substituent may enhance electrophilicity, influencing reactivity in substitution reactions or interactions with biological targets .

Properties

IUPAC Name |

5-(2-bromoprop-2-enyl)-1,2,3-trimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-7H,1,5H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQZWNKKMPFZCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC(=C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(3,4,5-trimethoxyphenyl)-1-propene typically involves the bromination of 3-(3,4,5-trimethoxyphenyl)-1-propene. One common method is the use of bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(3,4,5-trimethoxyphenyl)-1-propene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or aldehydes.

Reduction Reactions: The double bond in the propene chain can be reduced to form the corresponding alkane.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

Oxidation Reactions: Reagents such as m-chloroperbenzoic acid or potassium permanganate are used under mild conditions to achieve selective oxidation.

Reduction Reactions: Hydrogenation reactions using palladium on carbon as a catalyst are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

Oxidation Reactions: Products include epoxides, aldehydes, and carboxylic acids.

Reduction Reactions: The major product is the corresponding alkane.

Scientific Research Applications

2-Bromo-3-(3,4,5-trimethoxyphenyl)-1-propene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3,4,5-trimethoxyphenyl)-1-propene involves its interaction with various molecular targets. For instance, in medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the trimethoxyphenyl group play crucial roles in its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Trimethoxyphenyl Groups

Compounds bearing the 3,4,5-trimethoxyphenyl group are frequently associated with tubulin polymerization inhibition and anticancer activity. Key examples include:

Key Observations :

- The 3,4,5-trimethoxyphenyl group is critical for bioactivity across analogs, likely due to its electron-donating properties and ability to mimic natural tubulin-binding motifs .

- Backbone modifications (e.g., acrylonitrile, chalcone) significantly alter pharmacological profiles. For instance, chalcones often exhibit stronger π-π stacking interactions with biological targets due to their conjugated carbonyl systems .

Brominated Propenyl Derivatives

Bromine position and aryl substituents influence physicochemical and biological properties:

Key Observations :

- Methoxy vs.

- Bromine Position : Bromine at the 2-position in propenyl derivatives may enhance susceptibility to nucleophilic attack, making these compounds useful intermediates in Suzuki coupling or other cross-coupling reactions .

Biological Activity

2-Bromo-3-(3,4,5-trimethoxyphenyl)-1-propene is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on antibacterial, antifungal, anti-inflammatory, and anticancer effects.

The compound belongs to the class of chalcones, which are known for their diverse biological activities. Chalcones typically exhibit a range of pharmacological effects due to their ability to interact with various biological targets.

Antibacterial Activity

Research indicates that chalcone derivatives, including 2-bromo compounds, demonstrate substantial antibacterial activity. For instance:

- Gram-positive bacteria : The compound has shown effectiveness against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1–2 µg/mL against these pathogens.

- Gram-negative bacteria : Although generally less susceptible than Gram-positive bacteria, some derivatives exhibit MIC values between 2–8 µg/mL against Escherichia coli and Salmonella enterica .

Table 1 summarizes the antibacterial activity of various chalcone derivatives:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 1–2 |

| This compound | Enterococcus faecalis | 1–2 |

| This compound | Escherichia coli | 2–8 |

| This compound | Salmonella enterica | 2–8 |

Antifungal Activity

In addition to antibacterial properties, studies have indicated that this compound may also possess antifungal activity. The mechanism appears to involve disruption of fungal cell walls and inhibition of key metabolic pathways.

Anticancer Properties

The anticancer potential of 2-bromo chalcones has been highlighted in various studies:

- Selective Toxicity : Research shows that compounds like this compound exhibit selective toxicity towards malignant cells over normal cells. For instance, in human HL-60 leukemia cells, the compound induced apoptosis and activated caspase-3 pathways .

- Mechanism of Action : The ability to induce apoptosis suggests that the compound may interfere with cellular signaling pathways critical for cancer cell survival.

Case Studies

Several case studies have explored the biological activities of similar compounds:

- Chalcone Derivatives : A study demonstrated that chalcone derivatives could reverse multidrug resistance (MDR) in cancer cells. For example, a derivative was found to be significantly more potent than verapamil in reversing MDR .

- In Vivo Studies : Animal models have shown promising results where treatment with chalcone derivatives led to reduced tumor growth and improved survival rates compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.